molecular formula C9H10ClNO2 B2848663 Methyl 3-(6-chloropyridin-3-yl)propanoate CAS No. 1785377-17-4

Methyl 3-(6-chloropyridin-3-yl)propanoate

Cat. No. B2848663
CAS RN: 1785377-17-4
M. Wt: 199.63
InChI Key: VYEUMGWVPBDAED-UHFFFAOYSA-N
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Description

“Methyl 3-(6-chloropyridin-3-yl)propanoate” is a chemical compound with the molecular formula C9H10ClNO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(6-chloropyridin-3-yl)propanoate” consists of a pyridine ring attached to a propanoate group . The compound contains one pyridine ring . The C=O double bond lengths in the independent molecule are 1.201(3) Å (C13=O2) and 1.209(3)Å (C34=O6) .


Physical And Chemical Properties Analysis

“Methyl 3-(6-chloropyridin-3-yl)propanoate” has a molecular weight of 199.63 g/mol . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

“Methyl 3-(6-chloropyridin-3-yl)propanoate” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P302+P352, P332+P313, P337+P313, and P280, advising to avoid contact with skin, eyes, or clothing, and to ensure adequate ventilation .

Mechanism of Action

Result of Action

The molecular and cellular effects of Methyl 3-(6-chloropyridin-3-yl)propanoate’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .

properties

IUPAC Name

methyl 3-(6-chloropyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUMGWVPBDAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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